2,3-Dimethylpyrrolidine hydrochloride

Description

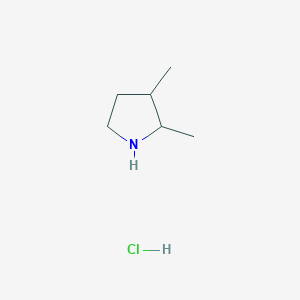

2,3-Dimethylpyrrolidine hydrochloride is a pyrrolidine derivative featuring two methyl groups at the 2- and 3-positions of the pyrrolidine ring, with a hydrochloride salt enhancing its stability and solubility. Pyrrolidine derivatives are valued for their conformational rigidity and ability to modulate pharmacokinetic properties in drug candidates .

Properties

IUPAC Name |

2,3-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-4-7-6(5)2;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIXLJCHWWJBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375474-39-7 | |

| Record name | 2,3-dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches

The synthesis of 2,3-dimethylpyrrolidine hydrochloride typically involves:

- Formation of the substituted pyrrolidine ring via cyclization reactions.

- Introduction of methyl substituents at the 2 and 3 positions either before or during ring closure.

- Conversion of the free base pyrrolidine derivative into its hydrochloride salt by treatment with hydrogen chloride.

The methods can be broadly categorized into:

- Halogenation and substitution routes starting from allylamine derivatives.

- Reductive cyclization and ring closure from suitable precursors.

- Salt formation via acid-base reaction with hydrogen chloride.

Preparation via Halogenation of N,N-Dimethylallylamine Derivatives

A notable preparation route related to the synthesis of substituted pyrrolidines involves the halogenation of N,N-dimethylallylamine to form intermediates such as 2,3-dichloro-N,N-dimethylpropylamine, which can be further converted into methyl-substituted pyrrolidines.

- Dissolving N,N-dimethylallylamine in an anhydrous nonpolar organic solvent such as ethylene dichloride.

- Introduction of dry hydrogen chloride gas under low temperature (-20 to 70 °C) to form the hydrochloride salt.

- Subsequent chlorination by dry chlorine gas under controlled conditions (temperature -5 to 35 °C) to produce 2,3-dichloro derivatives.

- Neutralization and purification steps to isolate the desired intermediate.

This halogenated intermediate can be further transformed via nucleophilic substitution and cyclization to give the 2,3-dimethylpyrrolidine framework, which upon treatment with hydrogen chloride yields the hydrochloride salt.

| Step | Reaction Conditions | Notes |

|---|---|---|

| Dissolution of N,N-dimethylallylamine | Anhydrous ethylene dichloride, low temperature (-20 to 70 °C) | Ensures solubility and reaction control |

| Hydrogen chloride gas introduction | Dry HCl gas, low temperature | Forms hydrochloride salt, controls pH to ~2 |

| Chlorination | Dry Cl2 gas, -5 to 35 °C | Produces 2,3-dichloro intermediate |

| Neutralization | NaOH aqueous solution | Converts to free base for further reaction |

This method is advantageous for its high yield, purity, and ability to recycle solvents without treatment, minimizing side reactions and equipment corrosion.

Cyclization and Reduction Routes

Another synthetic strategy involves the cyclization of suitable precursors bearing methyl groups at the 2 and 3 positions, followed by reduction and salt formation. While specific literature on this compound is limited, analogues such as 2,4-dimethylpyrrolidine hydrochloride are synthesized via reduction of the corresponding pyrrolidine precursors using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF), followed by hydrochloric acid treatment to form the hydrochloride salt.

This approach can be adapted for 2,3-dimethyl derivatives by selecting appropriate starting materials, such as substituted pyrrolidine precursors or open-chain amines with methyl substituents, then performing:

- Reduction under reflux with LiAlH4 in dry THF.

- Acidification with HCl to obtain the hydrochloride salt.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Reduction | LiAlH4 | Reflux in dry THF | Reduces precursor to pyrrolidine derivative |

| Acidification | HCl (aqueous) | Room temperature | Formation of hydrochloride salt |

This method is widely used industrially for substituted pyrrolidines due to its efficiency and scalability.

Salt Formation and Purification

The final step in the preparation of this compound is the formation of the hydrochloride salt, which improves the compound’s stability, solubility, and handling properties.

- The free base pyrrolidine derivative is treated with dry hydrogen chloride gas or aqueous hydrochloric acid.

- The reaction is typically conducted under controlled temperature to avoid decomposition.

- The hydrochloride salt precipitates or can be crystallized from suitable solvents.

- Purification by recrystallization or filtration ensures high purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation of N,N-dimethylallylamine | N,N-dimethylallylamine, HCl gas, Cl2 gas | Low temperature (-20 to 70 °C), anhydrous solvent | High yield, purity, solvent recycling | Requires handling of corrosive gases |

| Reduction and Cyclization | LiAlH4, dry THF, HCl | Reflux for reduction, room temp for acidification | Scalable, well-established | Sensitive reagents, moisture sensitive |

| Salt Formation | Free base, HCl (gas or aqueous) | Controlled temperature | Stabilizes compound, easy purification | Requires careful control to avoid degradation |

Research Findings and Industrial Relevance

- The halogenation method described in patent CN1011308B demonstrates improved reaction times and yields for intermediates related to substituted pyrrolidines, which are precursors to this compound.

- Industrial processes favor reduction and cyclization methods due to their scalability and reproducibility, as evidenced by analogous compounds such as 2,4-dimethylpyrrolidine hydrochloride.

- The choice of method depends on the availability of starting materials, required purity, and production scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Overview

2,3-Dimethylpyrrolidine hydrochloride is a derivative of pyrrolidine, characterized by its molecular formula . Its structural properties allow it to participate in various biochemical reactions, making it valuable in scientific research and industrial applications.

Cellular Effects

This compound influences various cellular processes by modulating signaling pathways and gene expression. It has been noted for its role in the activity of enzymes like sphingosine kinases, which are important in cancer progression and immune responses.

Synthetic Routes

The synthesis of this compound typically involves the alkylation of pyrrolidine. A common method includes reacting pyrrolidine with methyl iodide in the presence of a base like sodium hydride, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production

In industrial settings, scalable methods such as continuous flow reactions are employed to enhance yield and purity while minimizing by-products. Optimization of reaction conditions is critical for efficient production.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry : It serves as a building block for synthesizing complex organic molecules.

- Biology : The compound is utilized in enzyme mechanism studies and as a ligand in biochemical assays.

- Pharmacology : Its inhibition of specific enzymes opens avenues for drug development targeting cardiovascular and metabolic disorders.

Case Studies

- Enzyme Mechanism Studies : Research demonstrated that this compound effectively inhibits phosphodiesterase activity, leading to increased cAMP levels in cellular models. This finding supports its potential application in developing anti-thrombotic agents.

- Cancer Research : A study investigated its effect on sphingosine kinase activity, indicating that this compound could modulate cancer cell signaling pathways, thus providing insights into its role as a potential therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The position of methyl substituents on the pyrrolidine ring significantly influences physicochemical properties, synthetic utility, and biological activity. Below is a comparative analysis of key dimethylpyrrolidine hydrochlorides:

Table 1: Comparison of Dimethylpyrrolidine Hydrochloride Isomers

Key Observations:

- This isomer is used in chiral synthesis due to its rigid structure . trans-2,5-Dimethyl: The trans configuration allows for planar ring conformations, facilitating interactions in receptor-binding studies . 3,3-Dimethyl: Symmetric substitution may reduce metabolic susceptibility, making it a candidate for prolonged-action pharmaceuticals . 3,4-Dimethyl: Adjacent methyl groups can influence electronic properties, altering solubility and reactivity in medicinal chemistry applications .

Purity and Availability :

- The trans-2,5- and 3,3-dimethyl isomers are commercially available at 95–100% purity, while 3,4-dimethyl variants are less commonly cataloged .

Biological Activity

Overview

2,3-Dimethylpyrrolidine hydrochloride (C6H14ClN) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biochemical activities. This compound is a derivative of pyrrolidine and is utilized in various pharmaceutical applications due to its unique structural properties. Its biological activity is primarily attributed to its interactions with enzymes and cellular pathways, influencing processes such as cell signaling and metabolism.

The biological activity of this compound is largely mediated through its inhibition of key enzymes:

- Adenosine Deaminase : This enzyme plays a crucial role in purine metabolism. Inhibition leads to increased levels of adenosine, which can modulate immune responses and influence cellular signaling pathways.

- Phosphodiesterase : By inhibiting this enzyme, the compound prevents the degradation of cyclic adenosine monophosphate (cAMP), resulting in elevated cAMP levels. This elevation inhibits platelet function by blocking the release of arachidonic acid from membrane phospholipids, thereby reducing thromboxane A2 activity.

This compound exhibits several biochemical properties that contribute to its activity:

- Interaction with Enzymes : The compound interacts with various enzymes involved in critical metabolic pathways, influencing their activity and function. For instance, it has been shown to affect sphingosine kinases, which are vital for cell signaling related to cancer progression and immune response.

- Cellular Effects : The compound modulates cellular functions by affecting gene expression and cellular metabolism. It has been observed to influence pathways related to cell growth and apoptosis.

Case Studies

- Inhibition Studies : Research indicates that this compound significantly inhibits adenosine deaminase and phosphodiesterase in vitro. In animal models, varying doses led to differential effects on enzyme activity and cellular responses, highlighting the importance of dosage in therapeutic applications.

- Metabolic Pathways : The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation. Studies have shown that it interacts with transporters that facilitate its movement across cellular membranes, impacting its bioavailability and efficacy .

Table of Biological Activities

Temporal Effects in Laboratory Settings

The stability of this compound can vary over time in laboratory settings, influencing its long-term effects on cellular functions. Studies have demonstrated that degradation rates can affect the compound's efficacy, emphasizing the need for careful monitoring during experiments.

Dosage Effects in Animal Models

Animal studies have shown that lower doses of this compound can enhance beneficial effects on enzyme modulation and cellular processes. However, at higher doses, adverse effects may arise due to toxicity. This threshold effect underscores the importance of understanding dosage-response relationships in pharmacological contexts.

Q & A

Q. What are the standard synthetic routes for 2,3-dimethylpyrrolidine hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves reductive amination of 2,3-dimethylpyrrolidine precursors using sodium cyanoborohydride in the presence of HCl to form the hydrochloride salt. For purity >95%, chromatographic purification (e.g., reverse-phase HPLC with C18 columns) and recrystallization in ethanol/ether mixtures are recommended. Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) ensures intermediate stability. Residual solvents (e.g., THF) should be quantified using GC-MS to meet ICH guidelines .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135) to confirm methyl group positions and pyrrolidine ring conformation. For example, in D₂O, the 2- and 3-methyl protons appear as distinct doublets (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) with ESI+ mode should yield [M+H]⁺ at m/z 136.1234 (calculated for C₆H₁₄NCl). Purity assessment via ion-exchange chromatography (e.g., using a Dionex ICS-5000 system) is critical for detecting trace amine impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with HEPA filters and wear nitrile gloves (tested for HCl resistance). In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate. Store the compound in amber glass vials under nitrogen at 2–8°C to prevent hygroscopic degradation. Spill containment requires neutralization with calcium carbonate before disposal via hazardous waste contractors .

Advanced Research Questions

Q. How can stereochemical variations in pyrrolidine derivatives impact biological activity, and what analytical methods resolve these differences?

- Methodological Answer : Chiral centers in pyrrolidine analogs (e.g., 3,4-dimethyl vs. 2,3-dimethyl) alter receptor binding kinetics. For enantiomeric resolution, use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) at 1.0 mL/min. Circular dichroism (CD) spectroscopy at 190–250 nm can differentiate diastereomers. Computational docking studies (AutoDock Vina) with α7 nicotinic acetylcholine receptors may predict activity variations .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies at pH 1–13 (37°C/75% RH). LC-MS/MS analysis identifies degradation products:

| pH | Major Degradants | Mechanism |

|---|---|---|

| <2 | Pyrrolidine + HCl | Acid hydrolysis |

| >10 | N-Oxide derivatives | Base-mediated oxidation |

| Isotopic labeling (e.g., ¹⁵N-pyrrolidine) with GC-IRMS tracks nitrogen migration during degradation . |

Q. How can contradictory solubility data across studies be reconciled for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD (Cu-Kα radiation, 2θ = 5–50°). Solubility profiles in DMSO, water, and ethanol should be measured using a shake-flask method at 25°C. For metastable forms, dynamic vapor sorption (DVS) analysis at 0–90% RH identifies hygroscopicity-driven solubility changes .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Use HEK-293 cells transfected with GABAₐ receptors for patch-clamp electrophysiology (EC₅₀ determination). For cytotoxicity, perform MTT assays at 1–100 μM concentrations over 48 hours. Compare results to structurally related compounds (e.g., 3,4-dimethylpyrrolidine HCl) to establish SAR. Data normalization to positive controls (e.g., gaboxadol for GABA activity) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.